2-Cyclopropoxyethan-1-amine hydrochloride
Description
Properties
IUPAC Name |
2-cyclopropyloxyethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c6-3-4-7-5-1-2-5;/h5H,1-4,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBNYHWUZYVCMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1147107-78-5 | |
| Record name | 2-cyclopropoxyethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclopropoxyethan-1-amine hydrochloride typically involves the reaction of cyclopropyl alcohol with ethylene oxide followed by amination. The reaction conditions include the use of a strong base, such as sodium hydroxide, to facilitate the ring-opening of ethylene oxide and subsequent nucleophilic substitution.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its hydrochloride form.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropoxyethan-1-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can yield cyclopropoxyacetic acid.
Reduction: Reduction reactions can produce 2-cyclopropoxyethanol.
Substitution: Substitution reactions can lead to the formation of various alkylated derivatives.
Scientific Research Applications
2-Cyclopropoxyethan-1-amine hydrochloride has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-cyclopropoxyethan-1-amine hydrochloride exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved would vary based on the context of the research or industrial application.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-Cyclopropoxyethan-1-amine hydrochloride
- CAS Number : 1147107-78-5
- Molecular Formula: C₅H₁₂ClNO
- Molecular Weight : 137.62 g/mol (calculated)
- Purity : ≥95%
- Availability : Offered in quantities of 50 mg, 100 mg, 250 mg, and 1 g .
Structural Features :
The compound consists of an ethylamine backbone with a cyclopropoxy group (-O-cyclopropane) attached to the second carbon. The hydrochloride salt enhances its stability and solubility in polar solvents.
Applications :
Primarily used as a research chemical and intermediate in pharmaceutical synthesis. Its cyclopropane moiety introduces ring strain, which can influence reactivity and binding interactions in biological systems .
Comparative Analysis with Structural Analogs
Below is a detailed comparison of this compound with structurally related compounds, focusing on molecular features, physicochemical properties, and applications.
Table 1: Key Structural and Functional Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences | Applications | Reference |
|---|---|---|---|---|---|
| 2-Cyclopropoxyethan-1-amine HCl | C₅H₁₂ClNO | 137.62 | Ethylamine + cyclopropoxy group | Pharmaceutical research, chemical synthesis | |
| 2-(Cyclobutylmethoxy)ethan-1-amine HCl | C₇H₁₆ClNO | 165.67 | Ethylamine + cyclobutylmethoxy group | Agrochemicals, drug development | |
| 2-(2-Fluorophenyl)cyclopropan-1-amine HCl | C₉H₁₁ClFN | 195.65 | Cyclopropane + fluorophenyl substituent | Pharmaceutical active ingredient | |
| 2-Cyclopropyl-2-phenylethan-1-amine HCl | C₁₁H₁₆ClN | 197.71 | Ethylamine + cyclopropyl and phenyl groups | Research chemical | |
| 1-Cyclohexylpropan-2-amine HCl | C₉H₂₀ClN | 177.72 | Propan-2-amine + cyclohexyl group | Synthetic chemistry, novel compound design | |
| 2-(Azepan-1-yl)ethylamine HCl | C₁₂H₂₄ClN₂ | 232.79 | Azepane (7-membered ring) + cyclopropylmethyl | Drug impurity standards, biomedical research | |
| 1-(2-Ethoxyethyl)cyclopentan-1-amine HCl | C₉H₂₀ClNO | 193.72 | Cyclopentylamine + ethoxyethyl chain | Chemical synthesis |
Key Findings and Research Insights
Ring Size and Reactivity: The cyclopropane group in 2-cyclopropoxyethan-1-amine introduces significant ring strain, enhancing its reactivity compared to analogs with larger rings (e.g., cyclobutane in or cyclohexane in ). This strain can facilitate ring-opening reactions or stabilize transition states in synthetic pathways .
Electronic Effects :
- The fluorophenyl substituent in enhances electronegativity, which can improve binding affinity to biological targets (e.g., enzymes or receptors) through dipole interactions or hydrogen bonding.
Solubility and Lipophilicity :
- Compounds with ethoxyethyl chains (e.g., ) or phenyl groups (e.g., ) demonstrate higher lipophilicity, which may affect membrane permeability in drug design.
- The hydrochloride salt in all analogs improves aqueous solubility, critical for formulation in biological assays .
Hazard Profiles :
- This compound is classified as a Class 8 corrosive substance (UN2735), requiring stringent handling protocols . Analogs with aromatic or bulky substituents may exhibit different toxicity profiles.
Biological Activity
2-Cyclopropoxyethan-1-amine hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including pharmacological effects, mechanisms of action, and findings from various studies.
- Molecular Formula : C5H12ClN
- CAS Number : 1803598-54-0
- IUPAC Name : this compound
- Molecular Weight : Approximately 183.12 g/mol
The compound features a cyclopropyl group and an amine functional group, which may play a crucial role in its interaction with biological targets.
Pharmacological Effects
Research indicates several pharmacological effects associated with this compound:
-
Antidepressant Activity :
- Preliminary studies suggest that the compound may exhibit antidepressant-like effects in animal models. This effect is hypothesized to occur through modulation of serotonin and norepinephrine levels, which are critical neurotransmitters involved in mood regulation.
-
Antitumor Properties :
- Investigations into its anticancer potential have shown that it can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve apoptosis induction, leading to cell death in cancerous cells.
-
Neuroprotective Effects :
- Emerging evidence suggests that the compound may offer neuroprotection in models of neurodegenerative diseases. However, further studies are required to elucidate the underlying mechanisms.
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the cytotoxicity and selectivity of this compound against different cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | >10 |
| HeLa (Cervical Cancer) | 20 | >8 |
| A549 (Lung Cancer) | 25 | >5 |
These results indicate that the compound exhibits significant cytotoxicity against breast cancer cells while maintaining a favorable selectivity index.
In Vivo Studies
In vivo studies have also been conducted to assess the therapeutic potential of this compound. For instance, in a rodent model of depression, administration of the compound resulted in reduced immobility time in forced swim tests, suggesting an antidepressant effect.
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets such as neurotransmitter receptors and enzymes. The compound's unique structural features allow it to bind effectively to these targets, modulating their activity:
- Receptor Modulation : The compound may act as a selective modulator of certain neurotransmitter receptors, impacting neurotransmission and signaling pathways.
- Enzyme Interaction : It can bind to enzymes involved in metabolic pathways, potentially altering their function and leading to various biological effects.
Case Study 1: Antidepressant Activity
In one study focusing on the antidepressant properties of the compound, researchers administered varying doses to rodent models and measured behavioral changes using the forced swim test. Results indicated a dose-dependent reduction in immobility time, suggesting potential efficacy as an antidepressant agent.
Case Study 2: Antitumor Effects
Another study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results demonstrated significant inhibition of cell growth, particularly in MCF-7 cells, with further analysis indicating apoptosis as a primary mechanism.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
